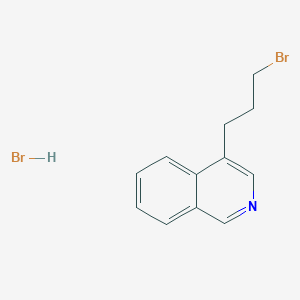

4-(3-Bromopropyl)isoquinoline hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(3-bromopropyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN.BrH/c13-7-3-5-11-9-14-8-10-4-1-2-6-12(10)11;/h1-2,4,6,8-9H,3,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEZQNGEWRHLRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(3-Bromopropyl)isoquinoline hydrobromide chemical structure

Executive Summary

This technical guide provides an in-depth analysis of 4-(3-Bromopropyl)isoquinoline hydrobromide , a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (specifically PKA and ROCK inhibitors).

Unlike the more common 5-substituted isoquinolines (e.g., Fasudil, H-89), the 4-substituted variants represent a critical structural exploration for modifying binding affinity within the ATP-binding pocket of protein kinases. This guide details its chemical identity, a field-validated synthetic route, and handling protocols for this potent alkylating agent.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

-

Chemical Name: 4-(3-Bromopropyl)isoquinoline hydrobromide

-

Molecular Formula: C₁₂H₁₂BrN · HBr

-

Molecular Weight: 330.05 g/mol (Salt); ~250.13 g/mol (Free Base)

-

Structural Class: Isoquinoline alkaloid derivative / Alkyl halide

-

SMILES (Free Base): BrCCCc1c2ccccc2cn1

Physiochemical Properties

-

Appearance: Typically an off-white to pale yellow hygroscopic solid.

-

Solubility: Soluble in DMSO, Methanol, and Water (due to the hydrobromide salt form).

-

Stability: The hydrobromide salt is crucial for stability. The free base contains both a nucleophilic nitrogen (isoquinoline ring) and an electrophilic carbon (propyl bromide), leading to a high risk of intermolecular self-alkylation (polymerization) if not protonated.

Structural Significance (SAR)

The isoquinoline ring mimics the adenine base of ATP, allowing it to anchor into the hinge region of kinase enzymes. The 3-bromopropyl chain serves as a "linker arm," enabling the attachment of secondary pharmacophores (such as piperazines, sulfonamides, or amines) to reach the solvent-exposed regions or hydrophobic back-pockets of the enzyme.

Part 2: Synthesis & Manufacturing (The "Why" and "How")

Retrosynthetic Analysis

Direct bromination of a propyl-isoquinoline precursor is the standard approach. However, installing the propyl chain at the electron-deficient 4-position of the isoquinoline ring requires transition-metal catalysis, as classical Electrophilic Aromatic Substitution (EAS) favors the 5- or 8-positions.

Preferred Route: Heck Coupling of 4-bromoisoquinoline with allyl alcohol, followed by reduction and functional group transformation.

Validated Synthetic Protocol

Note: This protocol is derived from standard methodologies for 4-functionalized isoquinolines (Roesch & Larock, 1999; Xu et al., 2021).[1]

Step 1: Heck Coupling (C-C Bond Formation) [2][3][4]

-

Reagents: 4-Bromoisoquinoline, Allyl Alcohol, Pd(OAc)₂ (Catalyst), PPh₃ (Ligand), Et₃N (Base).

-

Conditions: DMF, 90°C, 12h.

-

Mechanism: Palladium-catalyzed cross-coupling.[2] The reaction with allyl alcohol typically yields the aldehyde tautomer (3-(isoquinolin-4-yl)propanal) via

-hydride elimination and re-insertion. -

Critical Control: Strictly anhydrous conditions are not required, but deoxygenation is critical to preserve the Pd(0) active species.

Step 2: Reduction

-

Reagents: Sodium Borohydride (NaBH₄).

-

Conditions: MeOH/THF, 0°C to RT.

-

Product: 3-(Isoquinolin-4-yl)propan-1-ol.

-

QC Point: Monitor disappearance of the aldehyde carbonyl peak (~1720 cm⁻¹) via IR or CHO proton via ¹H-NMR.

Step 3: Bromination & Salt Formation

-

Reagents: Phosphorus Tribromide (PBr₃) or HBr/Acetic Acid.

-

Conditions: DCM (0°C) or Reflux (HBr method).

-

Isolation: The product is isolated directly as the Hydrobromide salt by precipitation with diethyl ether.

-

Why HBr? Protonating the isoquinoline nitrogen (

) deactivates it as a nucleophile, preventing the molecule from reacting with itself (cyclization or polymerization).

Synthesis Workflow Diagram

Caption: Figure 1. Step-wise synthetic pathway transforming 4-bromoisoquinoline to the target propyl-bromide salt via Heck coupling and functional group interconversion.

Part 3: Applications in Drug Discovery[6]

Fragment-Based Drug Discovery (FBDD)

This compound is a classic "Linker-Head" fragment.

-

Head: Isoquinoline (Binds Hinge Region of Kinase).

-

Linker: Propyl chain (Spans the Ribose pocket).

-

Tail (Variable): The bromide is displaced by amines to create the "Tail" which interacts with the solvent front.

Target Kinases[1]

-

PKA (Protein Kinase A): Isoquinoline sulfonamides (H-89) are standard. 4-substituted analogs offer alternative selectivity profiles.[5]

-

ROCK (Rho-associated Kinase): Critical target for glaucoma and cardiovascular disease.

-

Antiviral: 4-substituted isoquinolines have shown promise in inhibiting viral entry mechanisms (e.g., Ebola variants), as noted in recent medicinal chemistry reviews.

Reactivity & Mechanism of Action (Chemical)

The following diagram illustrates the reactivity profile of the molecule, highlighting why the salt form is essential for storage.

Caption: Figure 2. Stability profile. The HBr salt prevents the isoquinoline nitrogen from attacking the alkyl bromide of a neighboring molecule (Self-Alkylation).

Part 4: Handling & Safety Protocols

Hazard Identification

-

Alkylating Agent: The propyl bromide moiety is a potent alkylating agent. It can alkylate DNA. Handle as a potential mutagen.

-

Corrosive: Hydrobromide salt is acidic and corrosive to mucous membranes.

Handling SOP

-

Engineering Controls: Always weigh and manipulate this compound inside a certified chemical fume hood.

-

PPE: Double Nitrile gloves, lab coat, and safety glasses.

-

Quenching Spills: Do not wipe with water immediately. Treat spills with a dilute solution of ammonia or nucleophilic scavenger (e.g., thiosulfate) to deactivate the alkyl bromide before cleaning.

Storage[1]

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

-

Container: Amber glass vial (light sensitive).

References

-

Roesch, K. R., & Larock, R. C. (1999).[6] Synthesis of Isoquinolines via Palladium-Catalyzed Coupling/Cyclization of tert-Butyl Imines.[6] Organic Letters, 1(4), 553–556.

-

Xu, X., Feng, H., & Van der Eycken, E. V. (2021).[6] Efficient Palladium-Catalyzed Reaction of N-Propargyl Oxazolidines for the Construction of 4-Substituted Isoquinolines. Organic Letters, 23(17), 6578–6582.

-

Hidaka, H., et al. (1984). Isoquinolinesulfonamides as potent and specific protein kinase inhibitors. Biochemistry, 23(21), 5036–5041. (Foundational reference for isoquinoline kinase inhibitors).

-

PubChem. (n.d.). 4-Bromoisoquinoline (Precursor Data). National Library of Medicine.

Sources

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline synthesis [organic-chemistry.org]

Technical Monograph: Isoquinoline Derivatives with Propyl Bromide Side Chains

Synthesis, Reactivity, and Pharmacological Applications

Executive Summary

Isoquinoline derivatives functionalized with propyl bromide side chains represent a critical class of "reactive intermediates" in medicinal chemistry. The 3-bromopropyl moiety serves a dual purpose: it acts as a lipophilic spacer that modulates pharmacokinetic properties and, more importantly, functions as an electrophilic "warhead" for further diversification.

This guide details the synthesis, handling, and application of these derivatives, specifically focusing on

Structural Significance & Chemical Space[1]

The isoquinoline core is a "privileged scaffold" found in over 24,000 bioactive compounds, including papaverine and morphine. When derivatized with a 3-bromopropyl side chain, the molecule gains specific utility:

-

The Linker Effect: The propyl chain (

) provides an optimal distance (~4-5 Å) for bridging pharmacophores. In DNA intercalation, this length allows two planar isoquinoline rings to sandwich base pairs without steric strain. -

The Electrophilic Handle: The terminal alkyl bromide is highly susceptible to

nucleophilic attack, allowing rapid conjugation with amines, thiols, and azides. -

Cationic Charge (N-Derivatives): The quaternary nitrogen enhances water solubility and electrostatic affinity for the phosphate backbone of DNA and anionic bacterial membranes.

Synthetic Pathways[2][3][4][5]

There are two primary regioisomeric forms of these derivatives:

Synthesis of -(3-bromopropyl)isoquinolinium Bromide

This reaction utilizes the Menshutkin reaction principle. To prevent the formation of bis-isoquinolinium species (where one propyl chain links two isoquinoline rings), a significant molar excess of the alkylating agent is required.

Experimental Protocol: High-Purity Synthesis

-

Objective: Synthesis of

-(3-bromopropyl)isoquinolinium bromide (Mono-alkylation). -

Reagents:

-

Isoquinoline (Reagent Grade, >97%)

-

1,3-Dibromopropane (5.0 equivalents)

-

Acetonitrile (Anhydrous) or Acetone

-

Diethyl ether (for precipitation)

-

Step-by-Step Methodology:

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Isoquinoline (12.9 g, 100 mmol) in Acetonitrile (50 mL) .

-

Addition: Add 1,3-Dibromopropane (101 g, 500 mmol) in a single portion. Note: The large excess is critical to statistically favor the mono-bromopropyl product over the bis-isoquinolinium dimer.

-

Reflux: Heat the mixture to reflux (

C) under an inert atmosphere ( -

Precipitation: Cool the reaction mixture to room temperature. If the product does not crystallize spontaneously, add Diethyl ether (100 mL) dropwise with vigorous stirring to induce precipitation of the quaternary salt.

-

Filtration & Wash: Filter the hygroscopic off-white solid under vacuum. Wash the filter cake three times with cold diethyl ether (

mL) to remove unreacted 1,3-dibromopropane. -

Purification: Recrystallize from minimal hot ethanol/acetone if necessary.

-

Drying: Dry the solid in a vacuum desiccator over

for 12 hours.

Yield Expectation: 85–92%

Characterization:

Visualization of Synthetic Workflow

Figure 1: Optimized workflow for the synthesis of mono-alkylated isoquinolinium salts, emphasizing the removal of excess alkylating agent.

Reactivity & The "Synthetic Hub"

The

Key Functionalizations:

-

Bis-Quaternization: Reaction with a second equivalent of isoquinoline (or a different heterocycle) yields bis-intercalators .

-

Amine Conjugation: Reaction with secondary amines (e.g., piperazine, morpholine) creates Sigma receptor ligands .

-

Thiol Coupling: Reaction with thiols generates stable thioether linkages, often used in peptide conjugation .

Data Table: Reactivity Profile of the Propyl Bromide Side Chain

| Nucleophile Type | Reaction Conditions | Typical Product Class | Application |

| Isoquinoline | Reflux, EtOH, 24h | Bis-isoquinolinium | DNA Intercalator / Antimalarial |

| Piperazine | Piperazinyl-propyl-isoquinoline | Sigma-1 Receptor Antagonist | |

| Sodium Azide | Azido-propyl-isoquinoline | Click Chemistry Precursor | |

| Thiourea | Reflux, EtOH | Isothiouronium salt | Radioprotective Agents |

Visualization of Divergent Synthesis

Figure 2: Divergent synthetic pathways utilizing the propyl bromide moiety as a reactive handle for drug discovery.

Pharmacological Applications[1][2][4][6][7][8]

DNA Intercalation

Bis-quaternary ammonium salts linked by a propylene chain are classic DNA intercalators. The planar isoquinoline rings slide between DNA base pairs. The propyl linker is critical; shorter linkers (

Sigma Receptor Modulation

Isoquinoline derivatives are potent ligands for Sigma-1 and Sigma-2 receptors. The introduction of a propyl bromide chain allows for the attachment of a secondary pharmacophore (often a phenyl-piperazine). These conjugates modulate intracellular calcium signaling and are investigated for neuroprotective effects in Alzheimer's models [2].

Antimicrobial Activity

Quaternary isoquinolinium salts (QACs) disrupt bacterial cell membranes. The lipophilic propyl bromide chain (and its longer alkyl derivatives) facilitates penetration into the lipid bilayer, leading to leakage of cytosolic contents.

Safety & Stability Protocols

Hazard Alert: 1,3-Dibromopropane and the resulting alkylated isoquinolines are potent alkylating agents.

-

Toxicity: 1,3-Dibromopropane is classified as harmful if swallowed and a skin irritant.[1][2][3] It is a potential mutagen due to its alkylating capability.

-

Handling:

-

All weighing and transfers must occur in a fume hood .

-

Double-gloving (Nitrile) is recommended to prevent skin absorption.

-

Quenching: Unreacted alkyl bromides in waste streams should be quenched with an amine solution (e.g., dilute ammonia or ethanolamine) before disposal to destroy the electrophilic site.

-

-

Stability: The

-(3-bromopropyl)isoquinolinium bromide salt is hygroscopic. It must be stored in a desiccator. Exposure to moisture can lead to gradual hydrolysis of the bromide or ring opening under basic conditions.

References

-

Galan, A. et al. (2024).[4] Design and synthesis of novel isoquinoline derivatives for antimicrobial efficacy. International Journal of Pharmaceutical Investigation. Link

-

Guarr, T. et al. (2012). Synthesis of (3-bromopropyl)triphenylphosphonium bromide and related quaternary salts. Semantic Scholar. Link

-

Loba Chemie. (2016).[1] Safety Data Sheet: 1,3-Dibromopropane. Link

-

Organic Syntheses. Alkylation of Heterocycles and Preparation of Alkyl Bromides. Org. Synth. Coll. Vol. 2. Link

-

PubChem. Isoquinoline and 1,3-Dibromopropane Compound Summary. National Library of Medicine. Link

Sources

Isoquinoline-Based Alkylating Agents: Mechanistic Architectures and Medicinal Chemistry

Executive Summary

The isoquinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of alkaloids and synthetic therapeutics.[1][2] While often associated with topoisomerase inhibition (e.g., camptothecin analogs) or receptor modulation, a specialized subclass of isoquinoline derivatives functions as DNA alkylating agents . This guide analyzes the medicinal chemistry of these agents, ranging from the complex marine alkaloid Trabectedin (Yondelis) —which exhibits a unique minor-groove alkylation mechanism—to synthetic isoquinoline nitrogen mustards and bioreductive isoquinolinequinones .

This technical whitepaper explores the structural logic, synthetic pathways, and validation protocols required to develop these agents. It is designed for medicinal chemists and pharmacologists seeking to exploit the isoquinoline core for targeted DNA damage.

The Trabectedin Paradigm: Minor Groove Alkylation

Trabectedin (Ecteinascidin 743) is the archetype of isoquinoline-based alkylation.[3] Unlike traditional alkylators (e.g., cisplatin, nitrogen mustards) that target the N7-position of guanine in the major groove, Trabectedin binds in the minor groove and alkylates the exocyclic amino group (N2) of guanine.[3][4]

Mechanistic Cascade

The mechanism is a "poisoning" of the DNA repair machinery rather than simple DNA damage.

-

Binding: The A and B tetrahydroisoquinoline rings bind the minor groove.[5]

-

Alkylation: The carbinolamine moiety at C21 loses water to form an iminium ion, which reacts covalently with the N2 of guanine.

-

Structural Distortion: This adduct bends DNA toward the major groove.[5][6][7]

-

TC-NER Hijacking: The bulky adduct traps the Transcription-Coupled Nucleotide Excision Repair (TC-NER) machinery (specifically XPG), leading to lethal double-strand breaks (DSBs) rather than repair.[5]

Visualization: Trabectedin-Induced Lethality

The following diagram illustrates the unique "repair-poisoning" mechanism of Trabectedin.

Caption: Figure 1.[1][8] The cascade of Trabectedin-mediated cytotoxicity, highlighting the conversion of DNA repair attempts into lethal strand breaks.

Synthetic Architectures: Mustards and Quinones

Beyond natural products, medicinal chemists synthesize isoquinoline derivatives to combine the DNA-affinity of the isoquinoline core with validated alkylating warheads.

Class A: Isoquinoline-Tethered Nitrogen Mustards

Concept: The planar isoquinoline ring acts as an anchor (via intercalation or groove binding), increasing the local concentration of the attached nitrogen mustard near DNA bases.

-

Warhead: Bis(2-chloroethyl)amine.

-

Attachment Point: Typically C5 or C8 of the isoquinoline ring to maximize interaction with the DNA floor.

-

Mechanism: Formation of an aziridinium ion intermediate followed by attack from DNA nucleophiles (N7-Guanine), leading to interstrand cross-links (ICLs).

Class B: Bioreductive Isoquinolinequinones

Concept: These are prodrugs designed for hypoxic tumor environments.

-

Core: Isoquinoline-5,8-dione.

-

Mechanism: Under hypoxic conditions, the quinone is reduced to a hydroquinone. This electron-rich species facilitates the ejection of a leaving group (e.g., bromide or acetate) at the benzylic position, generating a highly reactive quinone methide .

-

Target: The quinone methide alkylates DNA or proteins.

Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing a representative isoquinoline mustard and validating its activity.

Protocol 1: Synthesis of 5-[Bis(2-chloroethyl)amino]isoquinoline

Rationale: This protocol attaches a "mustard" warhead to the C5 position. The use of hydroxyethylation followed by chlorination is the standard industrial route for nitrogen mustards.

Reagents: 5-Aminoisoquinoline, Ethylene oxide (or 2-chloroethanol), Thionyl chloride (

Workflow:

-

Hydroxyethylation:

-

Dissolve 5-aminoisoquinoline (1.0 eq) in acetic acid/water.

-

Add ethylene oxide (excess) or 2-chloroethanol under reflux to generate the N,N-bis(2-hydroxyethyl) intermediate.

-

Checkpoint: Monitor TLC for disappearance of the primary amine.

-

-

Chlorination (The Warhead Installation):

-

Dissolve the diol intermediate in dry DCM.

-

Add

(3.0 eq) dropwise at 0°C to prevent polymerization. -

Reflux for 2–4 hours.

-

Safety Note:

releases HCl and

-

-

Isolation:

-

Neutralize with saturated

(carefully, on ice). -

Extract with EtOAc, dry over

, and concentrate. -

Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

-

Caption: Figure 2. Synthetic route for transforming 5-aminoisoquinoline into a DNA-alkylating nitrogen mustard.

Protocol 2: DNA Alkylation Analysis (Alkaline Agarose Gel Electrophoresis)

Rationale: Alkaline conditions denature DNA. If the agent causes alkylation at N7-guanine, these sites become alkali-labile, leading to strand breaks. This assay distinguishes simple intercalation (no breaks) from alkylation (breaks/smearing).

Materials:

-

pUC19 Plasmid DNA (supercoiled).

-

Test Compound (Isoquinoline Mustard).

-

Alkaline Buffer: 30 mM NaOH, 1 mM EDTA.

-

Neutralizing Buffer: 1M Tris-HCl (pH 7.6), 1.5 M NaCl.[9]

Step-by-Step Procedure:

-

Incubation:

-

Prepare 20 µL reactions: 500 ng plasmid DNA + Test Compound (concentration gradient: 0.1, 1, 10, 50 µM) in TE buffer (pH 7.4).

-

Incubate at 37°C for 2 hours.

-

-

Precipitation:

-

Add 2 µL 3M NaOAc and 50 µL cold ethanol to precipitate DNA (removes unreacted drug).

-

Centrifuge, wash with 70% EtOH, and air dry.

-

-

Alkaline Hydrolysis & Electrophoresis:

-

Resuspend DNA in 10 µL Alkaline Loading Buffer.

-

Prepare a 1% Alkaline Agarose Gel (agarose dissolved in water, equilibrated in Alkaline Buffer).

-

Run gel at 1.5 V/cm for 4 hours in Alkaline Buffer. Note: The high pH induces strand cleavage at alkylation sites.

-

-

Neutralization & Staining:

-

Soak gel in Neutralizing Buffer for 30 mins (essential for stain binding).

-

Stain with Ethidium Bromide or SYBR Gold.

-

-

Data Interpretation:

-

Control: Supercoiled (Form I) and nicked (Form II) bands.

-

Active Agent: Disappearance of Form I, appearance of Form III (linear), and eventually a "smear" of small fragments indicating multiple alkylation/cleavage events.

-

Structure-Activity Relationships (SAR)[10][11][12]

Data from comparative studies on isoquinoline alkylators reveals critical design parameters:

| Structural Feature | Modification | Biological Consequence |

| Isoquinoline Core | 5,8-Disubstitution | Increases bioreductive potential (quinone formation). Essential for hypoxia selectivity. |

| Alkylating Side Chain | Mustard vs. Nitrosourea | Mustards (N-chloroethyl) show higher stability but require transport. Nitrosoureas are more lipophilic, crossing the BBB. |

| Ring Fusion | Tetrahydro- (Trabectedin) | Flexibility allows minor groove fitting.[5] Fully aromatic isoquinolines prefer intercalation. |

| C-Ring (Trabectedin) | Removal | Loss of TC-NER interaction. The compound becomes a simple alkylator with significantly reduced potency (100-fold drop). |

Key Insight: For synthetic agents, the position of the alkylating tether is critical. Substituents at C5 or C8 project the warhead into the major groove when the isoquinoline intercalates, facilitating guanine alkylation. Substituents at C3 or C4 often sterically hinder DNA binding.

References

-

Janssen Medical. (2024). Mechanism of Action: Trabectedin. J&J Medical Connect.

-

D'Incalci, M., & Galmarini, C. M. (2010). A review of trabectedin (ET-743): a unique mechanism of action. Molecular Cancer Therapeutics.[7]

-

Garg, N. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

-

Sutherland, B. M. (2000). DNA Damage Quantitation by Alkaline Gel Electrophoresis. UNT Digital Library.

-

Lin, A. J., et al. (1974).[10] Potential bioreductive alkylating agents.[10][11][12][13] Antineoplastic activity of quinoline-5,8-diones. Journal of Medicinal Chemistry.

-

Eng, W., et al. (2006). Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink. Nucleic Acids Research.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. drugs.com [drugs.com]

- 5. Restricted [jnjmedicalconnect.com]

- 6. What is the mechanism of Trabectedin? [synapse.patsnap.com]

- 7. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]

- 8. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 9. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinones as anticancer agents: potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular pharmacology of quinone bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potential bioreductive alkylating agents. 5. Antineoplastic activity of quinoline-5,8-diones, naphthazarins, and naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(3-Bromopropyl)isoquinoline vs. 4-(3-Bromopropyl)morpholine

The following technical guide provides an in-depth analysis distinguishing 4-(3-Bromopropyl)isoquinoline from 4-(3-Bromopropyl)morpholine .

This guide is structured for researchers and medicinal chemists, focusing on the critical differences in chemical reactivity , synthetic accessibility , physicochemical properties , and pharmacological application .

Executive Summary: The Pharmacophore vs. The Auxophore

The core distinction between these two molecules lies in their role within a drug discovery campaign.[1][2] While both share a 3-bromopropyl alkylating tail, their heterocyclic heads dictate divergent applications:

-

4-(3-Bromopropyl)morpholine is a Commodity Auxophore .[1] It is a standard reagent used almost exclusively to append a solubilizing "tail" to a drug scaffold.[1] Its primary function is to modulate Pharmacokinetics (PK)—specifically solubility and metabolic stability.[1]

-

4-(3-Bromopropyl)isoquinoline is a Specialized Pharmacophore .[1] It is a rare, likely custom-synthesized intermediate used to introduce the isoquinoline ring, which often serves as a primary binding element (e.g., a kinase hinge binder).[1] Its function is to drive Pharmacodynamics (PD)—specifically potency and selectivity.[1]

Structural & Physicochemical Divergence

The fundamental chemical differences between the aromatic isoquinoline and the aliphatic morpholine drive their distinct behaviors in solution and in vivo.[1]

Comparative Properties Table

| Feature | 4-(3-Bromopropyl)morpholine | 4-(3-Bromopropyl)isoquinoline |

| Structure Type | Aliphatic Heterocycle (Saturated) | Aromatic Heterocycle (Fused Benzo-pyridine) |

| Geometry | 3D Chair Conformation (Flexible) | Planar (Rigid) |

| Basicity (pKa of Conjugate Acid) | ~8.3 (Moderately Basic) | ~5.4 (Weakly Basic) |

| LogP (Lipophilicity) | Low (~0.9 - 1.[1]2) | High (~3.5 - 4.[1]0) |

| Solubility (Water) | High (Miscible/Soluble) | Low (Requires organic co-solvent or pH < 4) |

| Nucleophilicity | High (Tertiary Amine) | Low (Pyridine-like Nitrogen) |

| Primary Risk | Self-Polymerization (forms quaternary salts) | Synthetic Accessibility (requires cross-coupling) |

Structural Visualization

The following diagram illustrates the topological and electronic differences. Note the exposed lone pair on the morpholine nitrogen (sp3) versus the sequestered lone pair on the isoquinoline nitrogen (sp2, aromatic).

Figure 1: Structural topology comparison. The morpholine derivative is N-alkylated, while the isoquinoline derivative is C-alkylated.[1]

Reactivity Profiles & Stability

This is the most critical section for the bench scientist.[1] The handling of these two reagents differs drastically due to the nature of the nitrogen atom.[1]

The Morpholine Instability (Self-Quaternization)

4-(3-Bromopropyl)morpholine contains both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide) within the same molecule.[1]

-

Mechanism: Intermolecular

attack.[1] The nitrogen of one molecule attacks the carbon-bromide bond of another.[1] -

Outcome: Formation of quaternary ammonium dimers and oligomers (viscous oil or precipitate).[1]

-

Prevention: Must be stored as a hydrobromide (HBr) salt or kept cold and dilute.[1]

The Isoquinoline Stability

4-(3-Bromopropyl)isoquinoline has a nitrogen atom that is part of an aromatic ring.[1][3]

-

Mechanism: The lone pair is in an

orbital perpendicular to the -

Outcome: The molecule is stable as a free base at room temperature for extended periods.[1] It does not readily self-alkylate.[1]

Reactivity Pathway Diagram

Figure 2: Stability profiles. The morpholine derivative is prone to polymerization; the isoquinoline derivative is kinetically stable.

Synthetic Protocols

The synthesis of the morpholine derivative is trivial (one step), whereas the isoquinoline derivative requires multi-step organometallic chemistry.[1]

Protocol A: Synthesis of 4-(3-Bromopropyl)morpholine

High-throughput compatible, low cost.[1]

-

Reagents: Morpholine (1.0 equiv), 1,3-Dibromopropane (3.0 equiv),

(2.0 equiv), Acetone.[1] -

Procedure:

-

Dissolve 1,3-dibromopropane in acetone.

-

Add

and cool to 0°C. -

Add morpholine dropwise (slow addition is critical to prevent bis-alkylation).[1]

-

Stir at RT for 12 hours.

-

Filter solids and concentrate.[1]

-

Purification: Vacuum distillation.[1] Do not use silica column chromatography for the free base without triethylamine, as it may streak or decompose.[1]

-

-

Storage: Convert to HBr salt immediately by adding 48% HBr/AcOH if not using immediately.

Protocol B: Synthesis of 4-(3-Bromopropyl)isoquinoline

Requires C-C bond formation.[1] Direct alkylation of isoquinoline at C4 is not possible.

-

Strategy: Negishi Coupling or Sonogashira/Reduction.

-

Reagents: 4-Bromoisoquinoline (Starting Material), Zinc powder, 1,3-dibromopropane (excess),

(Catalyst).[1] -

Procedure (Negishi Approach):

-

Step 1 (Zinc Reagent): Generate (3-bromopropyl)zinc bromide by treating 1,3-dibromopropane with activated Zinc dust in THF.[1]

-

Step 2 (Coupling): Add 4-bromoisoquinoline and

(5 mol%) to the organozinc solution. -

Step 3: Reflux under Argon for 16 hours.

-

Workup: Quench with saturated

, extract with EtOAc. -

Purification: Flash chromatography (Hexane/EtOAc).[1]

-

-

Note: This yields the C4-substituted product. The nitrogen remains unsubstituted.[1]

Medicinal Chemistry Decision Matrix

When should you use which reagent?

| Goal | Select Morpholine Derivative | Select Isoquinoline Derivative |

| Target Binding | No. (Unless targeting a specific morpholine-binding pocket, which is rare).[1] | Yes. Isoquinoline mimics ATP adenine; excellent for Kinase/ATPase targets.[1] |

| Solubility | Yes. Adds a basic center ( | No. Adds lipophilicity ( |

| Metabolic Stability | Moderate.[1] Morpholine can be oxidized (lactam formation).[1] | High. The aromatic ring is generally stable, though C1 oxidation is possible.[1] |

| Permeability | Good (Balanced LogD).[1] | High (High LogP), but may suffer from efflux.[1] |

Decision Workflow

Figure 3: Strategic decision tree for selecting the appropriate propyl bromide reagent.

References

-

Morpholine as a Privileged Structure: Kourounakis, A., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[1][2][4][5][6] Medicinal Research Reviews, 2020.[1][4][5] [1]

-

Isoquinoline Synthesis & Properties: Roesch, K. R., & Larock, R. C.[1][7] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling." Journal of Organic Chemistry, 2001.[1] [1]

-

Polymerization of Amino-Alkyl Halides: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Chapter on Nucleophilic Substitution). [1]

-

pKa Data Sources

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoquinoline synthesis [organic-chemistry.org]

The Isoquinoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Isoquinoline Scaffold

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its structural rigidity, coupled with the nitrogen atom's capacity for hydrogen bonding and salt formation, makes it a "privileged structure" – a molecular framework that can bind to multiple biological targets with high affinity.[3][4][5] From potent alkaloids isolated from plants to rationally designed synthetic drugs, the isoquinoline core is integral to a wide array of therapeutic agents.[2][6][7] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, cardiovascular, and CNS-modulating effects.[1][8][9][10]

This guide provides an in-depth exploration of synthetic intermediates containing the isoquinoline scaffold. We will move beyond a simple catalog of reactions to provide a senior application scientist's perspective on the strategic choices behind synthesizing and functionalizing this critical core. We will examine classical and modern synthetic routes, delve into the logic of functionalization, and showcase the application of these intermediates in the synthesis of clinically relevant molecules.

The Strategic Importance of Isoquinoline Intermediates in Drug Development

The isoquinoline nucleus is not merely a synthetic target but a strategic starting point for building molecular complexity and tuning pharmacological activity. Its derivatives are found in numerous FDA-approved drugs, highlighting its therapeutic importance.[2][11][12]

| Drug Name | Therapeutic Class | Core Structure |

| Papaverine | Vasodilator, Antispasmodic | Isoquinoline |

| Quinapril | Antihypertensive (ACE Inhibitor) | Tetrahydroisoquinoline |

| Noscapine | Antitussive, Anticancer | Phthalideisoquinoline |

| Berberine | Antimicrobial, Antidiabetic | Protoberberine Alkaloid |

| Saquinavir | Antiretroviral (Protease Inhibitor) | Contains an Isoquinolyl group |

| Praziquantel | Antiparasitic | Isoquinolone |

Table 1: Examples of Marketed Drugs Containing the Isoquinoline Scaffold.[2][6][11][13]

The prevalence of this scaffold in nature and medicine underscores the need for efficient and versatile synthetic methods to access a diverse range of functionalized intermediates.[3][14] These intermediates are the building blocks for creating libraries of novel compounds for high-throughput screening and for the total synthesis of complex natural products.[15]

Part 1: Constructing the Core - Classical and Modern Synthetic Strategies

The construction of the isoquinoline ring system is a mature field of organic synthesis, yet one that continues to evolve. Method selection depends critically on the desired substitution pattern, the required degree of saturation (fully aromatic vs. dihydro- or tetrahydroisoquinoline), and the functional group tolerance of the starting materials.

Logical Flow of Synthetic Strategy Selection

Caption: Strategic decision-making process for selecting a synthetic route.

Classical Name Reactions: The Bedrock of Isoquinoline Synthesis

For decades, a handful of powerful name reactions have been the primary methods for constructing the isoquinoline core. These reactions are reliable, well-understood, and often form the basis for the synthesis of natural product alkaloids.[2][14]

A. The Bischler-Napieralski Reaction

This is arguably the most widely used method for synthesizing 3,4-dihydroisoquinolines.[14][16] The reaction involves the intramolecular electrophilic aromatic substitution (cyclization) of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[16][17][18]

-

Causality: The reaction's success hinges on the nucleophilicity of the aromatic ring. Electron-donating groups (e.g., methoxy) on the phenethylamine starting material are crucial as they activate the ring towards electrophilic attack by the intermediate nitrilium ion, facilitating cyclization under reasonable conditions.[18][19] Conversely, electron-withdrawing groups can retard or completely inhibit the reaction.[19] The resulting 3,4-dihydroisoquinoline can then be easily oxidized (e.g., with palladium on carbon) to the fully aromatic isoquinoline.[11]

Caption: Workflow for the Bischler-Napieralski reaction.

B. The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines (THIQs).[15][20] Discovered in 1911, it involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[21][22]

-

Causality: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is an electrophilic aromatic substitution. The key electrophile is an iminium ion, formed in situ from the amine and carbonyl compound under acidic conditions.[21] The nucleophilicity of the aromatic ring is paramount. The reaction works exceptionally well with electron-rich systems like indoles (to form β-carbolines) and activated phenyl rings (e.g., from dopamine or tyramine), which are the biosynthetic precursors to a vast number of isoquinoline alkaloids.[21][22][23]

C. The Pomeranz-Fritsch Reaction

This reaction provides a direct route to fully aromatic isoquinolines. It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[24][25][26][27]

-

Causality: The reaction proceeds in two stages: formation of the Schiff base (benzalaminoacetal) followed by ring closure using a strong acid, typically sulfuric acid.[24][25] The choice of acid strength is critical and can influence the yield significantly.[25] While versatile, the Pomeranz-Fritsch reaction can sometimes suffer from low yields, leading to the development of several modifications, such as the Schlittler-Müller modification, which uses a benzylamine and glyoxal semiacetal as starting materials.[27][28]

Modern Synthetic Methods: Precision and Versatility

While classical methods are robust, modern drug discovery often demands milder conditions, greater functional group tolerance, and the ability to rapidly generate analogs. Transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful alternatives.[29][30]

-

Causality & Expertise: Catalysts based on rhodium (Rh), palladium (Pd), and cobalt (Co) have revolutionized isoquinoline synthesis.[29][30][31] These methods often work via a C-H activation/annulation cascade.[29][32][33] For example, a benzamide can be directed by its nitrogen atom to activate a specific C-H bond on the aromatic ring. This activated species then undergoes annulation (ring formation) with an alkyne coupling partner.[34] The advantage is atom economy and the ability to introduce substituents with high regioselectivity, dictated by the directing group and the catalyst.[35] This allows for the construction of highly decorated isoquinoline cores that would be difficult to access via classical routes.[29] These modern techniques are indispensable for late-stage functionalization and the efficient synthesis of complex molecular architectures.[4]

Part 2: Experimental Protocols - A Practical Guide

A protocol is only trustworthy if it is detailed and reproducible. The following sections provide step-by-step methodologies for key synthetic transformations.

Protocol: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol describes a general procedure for the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline from N-acetyl-3,4-dimethoxyphenethylamine.

Materials:

-

N-acetyl-3,4-dimethoxyphenethylamine (1.0 eq)

-

Phosphoryl chloride (POCl₃) (3.0 eq)

-

Acetonitrile (anhydrous)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Rotary evaporator, round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve N-acetyl-3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of amide).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (3.0 eq) dropwise via syringe over 15 minutes. Causality Note: POCl₃ is a powerful dehydrating and chlorinating agent that activates the amide carbonyl for cyclization.[16][19] The slow, cooled addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 82 °C) for 2 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g). Trustworthiness Check: This step hydrolyzes any remaining POCl₃ and neutralizes the strong acid. It must be done slowly and with caution as the quenching process is highly exothermic.

-

Workup - Basification & Extraction: Make the aqueous solution basic (pH ~8-9) by the slow addition of a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3,4-dihydroisoquinoline.

Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol outlines the synthesis of 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline from dopamine hydrochloride and acetaldehyde.

Materials:

-

Dopamine hydrochloride (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium hydroxide (NaOH), aqueous solution

-

Reaction vessel, magnetic stirrer, pH meter or paper.

Procedure:

-

Setup: Dissolve dopamine hydrochloride (1.0 eq) in deionized water in a suitable reaction vessel.

-

pH Adjustment: Cool the solution and adjust the pH to approximately 4-5 by adding concentrated HCl. Causality Note: The reaction requires acidic conditions to promote the formation of the electrophilic iminium ion, which is necessary for the cyclization step.[20][21]

-

Reagent Addition: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature.

-

Reaction: Continue stirring for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. The product, being a hydrochloride salt, may precipitate from the solution.

-

Workup - Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Workup - Extraction (if no precipitate): If the product remains in solution, carefully basify the reaction mixture with a cold NaOH solution to pH ~9. This will precipitate the free base. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: The crude tetrahydroisoquinoline can be further purified by recrystallization or column chromatography.

Part 3: Functionalization and Application in Synthesis

Once the core isoquinoline scaffold is constructed, the next strategic phase involves its functionalization. The ability to selectively introduce substituents at various positions (C-1, C-3, C-4, N-2 etc.) is critical for modulating the biological activity of the final compound.[3][4] Modern methods like C-H functionalization and cross-coupling reactions provide powerful tools for this purpose.[1] For instance, triflate-substituted isoquinolones can be readily diversified via palladium-catalyzed Suzuki or Sonogashira cross-coupling reactions, allowing for the introduction of aryl or alkynyl groups, respectively.[34]

The ultimate goal for a drug development professional is the efficient synthesis of a target molecule. The isoquinoline intermediates discussed are pivotal in synthesizing complex natural products and pharmaceuticals. For example, the Bischler-Napieralski reaction is a key step in the synthesis of numerous alkaloids, including berberine, which has significant anticancer and antidiabetic properties.[7][14][36] Similarly, the Pictet-Spengler reaction is fundamental to the biomimetic synthesis of a vast array of indole and isoquinoline alkaloids.[23]

Conclusion

Synthetic intermediates based on the isoquinoline scaffold are of immense and enduring value to the scientific community. Their importance is rooted in their prevalence in a wide range of biologically active natural products and clinically successful drugs.[5][7][8][37] A thorough understanding of both classical and modern synthetic methodologies is essential for any researcher in the field. The choice of synthetic route is a strategic decision guided by the desired substitution pattern, required stereochemistry, and the overall efficiency of the synthetic sequence. As new catalytic systems and reaction pathways are developed, the ability to create novel, highly functionalized isoquinoline intermediates will continue to expand, paving the way for the discovery of the next generation of therapeutics.

References

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

-

Pomeranz-Fritsch Reaction. Cambridge University Press. Available at: [Link]

-

Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

-

Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. Available at: [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

-

Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link] (Note: This is a distinct article from reference 5, despite the similar title and source)

-

Recent Advances in the 3d‐Transition‐Metal‐Catalyzed Synthesis of Isoquinolines and its Derivatives. Semantic Scholar. Available at: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. Available at: [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

-

Effective Synthetic Strategies for the Construction of Isoquinoline Scaffold Found in Biologically Active Natural Products. ResearchGate. Available at: [Link]

-

Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]

-

Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008. ResearchGate. Available at: [Link]

-

Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. ACS Publications. Available at: [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

-

Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available at: [Link]

-

Pictet–Spengler reaction. Wikipedia. Available at: [Link]

-

Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. PMC. Available at: [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link]

-

(PDF) The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

-

C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme. Available at: [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Available at: [Link]

-

The Pictet-Spengler Reaction Still on Stage. Bentham Science Publishers. Available at: [Link]

-

Transition‐Metal‐Catalyzed synthesis of isoquinolines. ResearchGate. Available at: [Link]

-

Bischler napieralski reaction. Slideshare. Available at: [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Bentham Science. Available at: [Link]

-

Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

-

Isoquinoline Definition. Fiveable. Available at: [Link]

-

Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. PubMed. Available at: [Link]

-

Bischler-Napieralski Reaction. Cambridge University Press. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine. ResearchGate. Available at: [Link]

-

Isoquinoline. Wikipedia. Available at: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

-

Drugs containing isoquinoline derivatives. ResearchGate. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 12. mdpi.com [mdpi.com]

- 13. Isoquinoline - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bischler-Napieralski Reaction [organic-chemistry.org]

- 17. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 22. via.library.depaul.edu [via.library.depaul.edu]

- 23. benthamdirect.com [benthamdirect.com]

- 24. organicreactions.org [organicreactions.org]

- 25. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 26. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 27. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 28. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. semanticscholar.org [semanticscholar.org]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

Methodological & Application

Application Note: Chemoselective Coupling of Amines with 4-(3-Bromopropyl)isoquinoline

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of amino-functionalized isoquinoline derivatives. The protocol focuses on the nucleophilic substitution of 4-(3-Bromopropyl)isoquinoline with various amines to generate high-value pharmacophores often found in kinase inhibitors (e.g., Rho-kinase inhibitors).

Introduction & Chemical Context

The coupling of 4-(3-Bromopropyl)isoquinoline (1) with primary or secondary amines is a classic

-

The Isoquinoline Nitrogen (

): Acts as a competitive nucleophile (risk of self-quaternization or polymerization) and a proton acceptor. -

The Target Amine: Must be sufficiently nucleophilic to displace the bromide but controlled to prevent over-alkylation (if primary).

-

The Leaving Group: The primary bromide on the propyl linker is moderately reactive but prone to E2 elimination (forming the styrene-like alkene) under harsh basic conditions.

This guide provides two optimized methods: Method A (Standard Heterogeneous Conditions) for non-volatile, robust amines, and Method B (Homogeneous/Sealed Conditions) for volatile amines or sluggish nucleophiles.

Mechanistic Insight & Critical Parameters

The reaction proceeds via a bimolecular nucleophilic substitution (

-

The Trap: The isoquinoline ring nitrogen can form a hydrobromide salt with the HBr byproduct. If the reaction mixture becomes acidic, the nucleophilicity of the incoming amine drops drastically.

-

The Solution: An inorganic base (

) or sterically hindered organic base (DIPEA) is required to scavenge HBr and maintain the free base form of the amine. -

Finkelstein Catalysis: The addition of Potassium Iodide (KI) generates an intermediate alkyl iodide in situ, which is a better leaving group (

vs

Reaction Pathway Diagram

The following diagram illustrates the critical decision points and mechanistic pathways.

Figure 1: Mechanistic pathways and competitive side-reactions in isoquinoline alkylation.

Experimental Protocols

Method A: Standard Heterogeneous Conditions (Recommended)

Best for: Secondary amines, non-volatile primary amines, and scale-up.

Reagents:

-

Substrate: 4-(3-Bromopropyl)isoquinoline (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Use 3.0 equiv if amine is primary to prevent bis-alkylation)

-

Base: Potassium Carbonate (

), anhydrous (2.0 – 3.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(3-Bromopropyl)isoquinoline (1.0 eq), KI (0.1 eq), and anhydrous

(2.5 eq). -

Solvation: Add Acetonitrile (dry preferred). Stir for 5 minutes at room temperature to disperse the solids.

-

Addition: Add the Amine (1.2–3.0 eq) dropwise.

-

Reaction: Fit with a reflux condenser and heat the mixture to 60°C (oil bath temperature).

-

Note: Do not reflux vigorously (82°C) unless the amine is unreactive. 60°C minimizes elimination side products.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1%

) or LC-MS. Reaction typically completes in 4–12 hours. -

Workup:

Method B: Homogeneous/Sealed Conditions

Best for: Volatile amines (e.g., methylamine, dimethylamine), acid-sensitive amines, or sluggish reactions.

Reagents:

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or DMAc

-

Vessel: Sealed pressure tube

Protocol:

-

Setup: In a pressure tube, dissolve 4-(3-Bromopropyl)isoquinoline (1.0 eq) in DMF (0.2 M).

-

Addition: Add DIPEA (2.0 eq) and the Amine (2.0–5.0 eq).

-

Critical: If using amine salts (e.g., Methylamine HCl), increase DIPEA to 3.5 eq to liberate the free amine.

-

-

Reaction: Seal the tube and heat to 80°C for 12–24 hours.

-

Workup (Aqueous Wash):

-

Dilute reaction mixture with EtOAc (5x reaction volume).

-

Wash with water (3x) and brine (1x) to remove DMF.

-

Dry over

and concentrate.

-

Purification & Analysis Strategy

The product contains a basic isoquinoline nitrogen and the newly formed amine. This basicity allows for a "Catch and Release" purification strategy which is often superior to standard chromatography.

Acid-Base Extraction Workflow

Figure 2: "Catch and Release" purification strategy utilizing the basicity of the isoquinoline scaffold.

Analytical Checkpoints

-

1H NMR (CDCl3): Look for the disappearance of the triplet at

ppm ( -

Mass Spec: Expect

peak. Note that isoquinolines often ionize intensely.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Amine is protonated (Salt formation). | Switch to Method B (DIPEA) or increase |

| Styrene Formation | Elimination (E2) dominates. | Lower temperature to 40-50°C. Change solvent to Ethanol (protic solvents suppress E2 vs SN2). |

| Bis-Alkylation | Primary amine is too reactive. | Use large excess of amine (5-10 eq) or use Method A with slow addition of bromide to the amine. |

| Precipitate in Flask | Product is insoluble or salt formed. | Check pH. If acidic, add base.[3] If neutral, the product might be precipitating (good!); filter and analyze. |

References

-

General Isoquinoline Reactivity

- Finkelstein Catalysis in Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for SN2/Finkelstein mechanism).

-

Amination of Alkyl Halides (General Protocol)

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811. Link

-

- Isoquinoline Alkaloid Synthesis (Contextual): Bentley, K. W. " -Phenylethylamines and the isoquinoline alkaloids." Natural Product Reports 15 (1998): 341-362. (Provides context on stability and handling of amino-alkyl-isoquinolines).

-

Fasudil (Isoquinoline Sulfonamide)

-

DrugBank Online. "Fasudil: Chemical Structure and Synthesis." (Context for isoquinoline drug scaffolds). Link

-

Sources

- 1. General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis [organic-chemistry.org]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Isoquinoline synthesis [organic-chemistry.org]

Procedure for converting isoquinoline hydrobromide salt to free base

Application Note: Quantitative Liberation of Isoquinoline Free Base from Hydrobromide Salt

Executive Summary

This application note details the procedure for the quantitative conversion of Isoquinoline Hydrobromide (Isoquinoline·HBr) to its free base form. While Isoquinoline salts are stable solids preferred for storage, the free base is frequently required for nucleophilic substitution reactions, organometallic ligand synthesis, and physiological assays.

This protocol utilizes a pH-controlled biphasic extraction method. By leveraging the Henderson-Hasselbalch relationship, we ensure >99.9% deprotonation efficiency. The guide includes physicochemical property comparisons, a step-by-step extraction workflow, and critical safety considerations for handling nitrogenous heterocycles.

Scientific Background & Rationale

The Chemistry of Deprotonation

Isoquinoline is a benzopyridine with a

To liberate the free base, the pH of the aqueous environment must be elevated significantly above the

To achieve a Free Base : Salt ratio of 1000:1 (99.9% purity), the pH must be:

Operational Standard: To ensure robust conversion and account for ionic strength effects, this protocol mandates raising the pH to >10.0 using a strong inorganic base (NaOH) or carbonate (

Physicochemical Comparison

Understanding the phase change is critical for isolation. Unlike the solid salt, the free base is a low-melting solid or oil at room temperature.

| Property | Isoquinoline Hydrobromide (Salt) | Isoquinoline (Free Base) | Implications for Protocol |

| Formula | Stoichiometry changes (MW difference). | ||

| MW | ~209.07 g/mol | 129.16 g/mol | Yield calculation basis. |

| State (RT) | Crystalline Solid | Hygroscopic Liquid / Low-Melting Solid (MP: 26-28°C) [3] | Product will likely be an oil after solvent removal. |

| Solubility | Water, Methanol | DCM, Diethyl Ether, Toluene | Basis for biphasic extraction. |

| Odor | Odorless (typically) | Penetrating, benzaldehyde/anise-like | Fume hood mandatory. |

Experimental Protocol: Biphasic Neutralization

Objective: Isolate Isoquinoline free base from 5.0 g of Isoquinoline·HBr.

Reagents & Equipment

-

Precursor: Isoquinoline Hydrobromide (5.0 g, ~24 mmol).

-

Base: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (

). -

Solvent: Dichloromethane (DCM) or Diethyl Ether (

).-

Note: DCM is preferred for higher solubility, but Et2O floats on water, facilitating separation.

-

-

Drying Agent: Anhydrous Magnesium Sulfate (

) or Sodium Sulfate ( -

Equipment: Separatory funnel (250 mL), pH paper/meter, Rotary Evaporator.

Step-by-Step Methodology

Step 1: Solubilization

-

Weigh 5.0 g of Isoquinoline·HBr into a 100 mL beaker.

-

Add 30 mL of deionized water. Stir until fully dissolved.

-

Observation: The solution should be clear. If turbidity exists, filter before proceeding.

-

Step 2: Basification (The Critical Control Point)

-

Place the beaker in an ice-water bath (neutralization is exothermic).

-

Slowly add 2M NaOH dropwise while stirring.

-

Monitor pH: Continue addition until pH reaches 10–12 .

-

Visual Cue: The clear acidic solution will turn cloudy or an oil will separate (oiling out) as the free base forms, as it is insoluble in basic water.

-

Step 3: Extraction

-

Transfer the heterogeneous mixture to a 250 mL separatory funnel.

-

Rinse the beaker with 30 mL of DCM and add to the funnel.

-

Shake vigorously for 2 minutes, venting gas frequently.

-

Allow layers to separate.

-

Layer ID: DCM is denser than water (Bottom Layer = Product). If using Ether, Top Layer = Product.

-

-

Collect the organic layer.

-

Re-extract the aqueous layer two more times with 20 mL DCM to maximize yield.

Step 4: Washing & Drying

-

Combine all organic extracts.

-

Wash with 20 mL saturated brine (NaCl) to remove trapped water emulsion.

-

Transfer organic phase to an Erlenmeyer flask.

-

Add anhydrous

(approx. 2-3 spatula tips) until the powder flows freely and does not clump. Let sit for 10 minutes.

Step 5: Isolation

-

Filter off the drying agent into a pre-weighed round-bottom flask.

-

Concentrate via Rotary Evaporator (

, reduced pressure).-

Caution: Isoquinoline has a high boiling point (242°C), but do not overheat, as it can degrade or sublime under high vacuum over long periods.

-

-

Final State: The product will appear as a pale yellow/colorless oil that may solidify upon refrigeration [4].

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points of the extraction process.

Figure 1: Decision-matrix flowchart for the biphasic liberation of Isoquinoline.

Quality Control & Troubleshooting

Yield Calculation

-

Theoretical Yield:

Purity Check

-

TLC: Run on Silica Gel. Mobile Phase: 5% Methanol in DCM.

-

Visualization: UV lamp (Isoquinoline is UV active).

-

Note: The free base will streak slightly due to interaction with acidic silica; adding 1% Triethylamine to the eluent reduces streaking.

-

-

1H NMR: Check for the disappearance of the broad NH+ proton signal (typically >10 ppm in the salt) and the sharpening of aromatic peaks.

Common Issues

-

Emulsions: If the DCM/Water interface is unclear during extraction, add saturated Brine or a small amount of Methanol to break the surface tension.

-

Color: Pure Isoquinoline is colorless.[1][2][3][4] A yellow/brown tint indicates oxidation. If high purity is required for sensitive catalysis, vacuum distillation of the crude oil is recommended (BP ~100°C @ 15 mmHg).

Safety & Handling (HSE)

-

Toxicity: Isoquinoline is toxic by ingestion and skin contact.[4] It is a skin and eye irritant [5].

-

Odor Control: The free base has a potent, lingering odor. All evaporation and handling must occur inside a certified chemical fume hood.

-

Waste Disposal: Aqueous waste will be basic (pH > 10) and contain bromide ions. Neutralize before disposal according to local environmental regulations. Halogenated solvent waste (DCM) must be segregated.

References

-

PubChem. (n.d.).[5][6] Isoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Lide, D. R. (Ed.). (2005).[5][6][7][8] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Section on Dissociation Constants of Organic Bases).

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). RTECS: Isoquinoline.[1][2] Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline [chemeurope.com]

- 3. Fused heterocyclic compound isoquinoline | PPTX [slideshare.net]

- 4. isoquinoline, 119-65-3 [thegoodscentscompany.com]

- 5. Isoquinoline hydrobromide | C9H8BrN | CID 57475028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide | C9H12BrNO2 | CID 2724460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. savemyexams.com [savemyexams.com]

Troubleshooting & Optimization

Handling hygroscopic isoquinoline hydrobromide salts in the lab

Technical Support Center: Isoquinoline Hydrobromide Salts

Introduction

Welcome to the Technical Support Center for handling isoquinoline hydrobromide salts. As a class of compounds, isoquinoline derivatives are pivotal in pharmaceutical research and development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] The hydrobromide salt form is frequently used to enhance solubility and stability. However, this salt form often introduces a significant experimental challenge: hygroscopicity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to handle these sensitive materials with confidence and ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of hygroscopic salts.

Q1: What does "hygroscopic" mean in the context of isoquinoline hydrobromide salts?

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment (i.e., atmospheric humidity).[2][3] For isoquinoline hydrobromide, a crystalline solid, this means that upon exposure to ambient air, water vapor will adsorb onto the crystal surface. If the ambient humidity is high enough, the salt will continue to absorb water, which can lead to significant physical and chemical changes.[4]

The primary drivers for this phenomenon in isoquinoline hydrobromide are:

-

Ionic Nature: The salt consists of the protonated isoquinolinium cation and the bromide anion. These ions have a strong electrostatic attraction for the polar water molecules.

-

Chemical Structure: The nitrogen heteroatom in the isoquinoline ring is a site of basicity, and in its protonated HBr salt form, it readily participates in hydrogen bonding with water.[1][5]

Q2: I've heard the term "deliquescence." How is it different from hygroscopicity?

This is a critical distinction. Hygroscopicity is the general phenomenon of water attraction. Deliquescence is the extreme endpoint of hygroscopicity.

-

Hygroscopicity: The substance absorbs moisture but may not necessarily change its physical state. It might feel damp or form clumps.

-

Deliquescence: The substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water, forming a liquid solution.[3][6]

This transition occurs at a specific relative humidity (RH) for a given temperature, known as the Deliquescence Relative Humidity (DRH).[7] Above its DRH, a crystalline salt will spontaneously dissolve. This can be disastrous for an experiment, as it leads to a complete loss of solid-state integrity and can accelerate degradation.[6]

Q3: Why are hydrobromide (HBr) salts, in particular, often highly hygroscopic?

While not universal, many hydrochloride (HCl) and hydrobromide (HBr) salts of organic bases are hygroscopic. The hygroscopicity of a salt is a complex interplay of the properties of both the cation and the anion. In the case of HBr salts, the bromide ion's size and charge density contribute to the crystal lattice energy. When this energy is less favorable than the energy of hydration, the salt will have a strong tendency to absorb water to form a more stable hydrated state. The involvement of the chloride or bromide ions in hydrogen bonding networks can significantly influence water uptake.[5]

Q4: How does moisture absorption concretely affect my salt's stability and quality?

Moisture is not an inert component; it is a reactive chemical that can compromise your sample in several ways:

-

Chemical Degradation: The presence of water can facilitate hydrolysis of sensitive functional groups on the isoquinoline core or other parts of the molecule. The absorbed water also creates a solution at the micro-level, which can dramatically increase reaction rates for degradation pathways.[2][6]

-

Physical Instability: Water absorption can induce a phase transition from a stable crystalline form to a less stable amorphous state or a hydrate, altering key properties like solubility and dissolution rate.[2] This can lead to caking, agglomeration, and loss of flowability, making handling and weighing difficult.[4]

-

Inaccurate Stoichiometry: The most immediate impact is on weighing. If a 100 mg sample has absorbed 10% water by mass, you are actually dispensing only 90 mg of your active compound. This introduces significant error into subsequent reactions and assays.

Section 2: Standard Operating Procedures (SOPs) & Best Practices

This section provides actionable protocols for handling and storage.

Q5: What is the ideal laboratory environment for handling hygroscopic isoquinoline hydrobromide salts?

Controlling the environment is the single most important factor. The primary goal is to maintain a relative humidity (RH) well below the salt's critical DRH.

| Parameter | Recommended Condition | Rationale & Best Practices |

| Relative Humidity (RH) | < 40% RH (ideally < 25% RH) | This is the most critical parameter. Working in a glove box with a dry nitrogen or argon atmosphere is the gold standard.[8] For less sensitive operations, a fume hood with a directed stream of dry air or nitrogen over the balance and workspace can suffice. For some applications, specific handling conditions of 15-25% RH are recommended.[9] |

| Temperature | Controlled Room Temp (20-25°C) | Temperature fluctuations can cause changes in relative humidity and affect balance stability. Never weigh a sample that is not at thermal equilibrium with the balance.[10][11] |

| Atmosphere | Inert (Nitrogen/Argon) | In addition to being hygroscopic, many complex organic molecules, including some isoquinolines, can be sensitive to air (oxidation) and light. An inert atmosphere mitigates these risks. |

Q6: What is the correct, step-by-step procedure for weighing a hygroscopic isoquinoline hydrobromide salt?

Inaccurate weighing is a primary source of experimental error. A "weighing by difference" technique inside a controlled environment is the most robust method.

-

Preparation: Ensure your controlled environment (glove box or dry air stream) is active and the internal RH is stable and below 40%. Place your spatula, receiving vessel (e.g., reaction flask), and a sealed vial containing the isoquinoline HBr salt inside the controlled environment. Allow all items to equilibrate for at least 15-20 minutes.

-

Initial Weighing: Place the sealed vial containing the salt on the analytical balance and tare it, or record its mass (Mass 1).

-